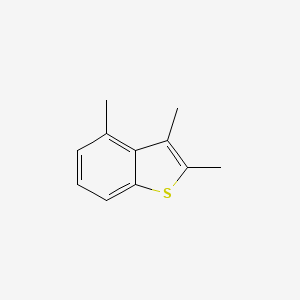Benzo(b)thiophene, trimethyl-
CAS No.: 70021-44-2
Cat. No.: VC18717024
Molecular Formula: C11H12S
Molecular Weight: 176.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 70021-44-2 |
|---|---|
| Molecular Formula | C11H12S |
| Molecular Weight | 176.28 g/mol |
| IUPAC Name | 2,3,4-trimethyl-1-benzothiophene |
| Standard InChI | InChI=1S/C11H12S/c1-7-5-4-6-10-11(7)8(2)9(3)12-10/h4-6H,1-3H3 |
| Standard InChI Key | GTMJIBWPIOYZSG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=C(SC2=CC=C1)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Isomeric Variations
Benzo(b)thiophene, trimethyl- (C₁₁H₁₂S) belongs to the heterocyclic aromatic compound family, featuring a benzo[b]thiophene core with three methyl substituents. The IUPAC nomenclature and structural configuration vary significantly based on methyl group positions:
-
2,5,7-Trimethyl-1-benzothiophene (CAS 16587-65-8): Methyl groups at positions 2, 5, and 7 of the thiophene ring .
-
3,4,7-Trimethyl-1-benzothiophene (CAS 1008-57-7): Substitutions at positions 3, 4, and 7 .
-
2,3,7-Trimethyl-1-benzothiophene (CAS 35923-92-3): Methyl groups at positions 2, 3, and 7 .
The molecular weight remains constant across isomers at 176.28 g/mol, but steric and electronic effects differ markedly. X-ray crystallography and NMR studies reveal that methyl group placement influences ring planarity and π-electron delocalization, affecting electronic properties .
Spectral Characterization
Mass spectral data for 2,5,7-trimethyl-1-benzothiophene (NIST MS number: 34588) shows a base peak at m/z 176 corresponding to the molecular ion [M]⁺, with fragmentation patterns indicative of sequential methyl group loss . Infrared spectroscopy identifies characteristic C-S stretching vibrations at 610–680 cm⁻¹ and aromatic C-H bends near 800 cm⁻¹.
Table 1: Key Spectral Parameters
| Parameter | Value (2,5,7-Trimethyl-) | Method | Source |
|---|---|---|---|
| MS Base Peak | m/z 176 | Electron Ionization | |
| IR C-S Stretch | 645 cm⁻¹ | FT-IR | |
| ¹H NMR (CDCl₃) δ | 2.35–2.58 (methyl) | 300 MHz |
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis typically employs electrophilic cyclization strategies. A representative pathway for 2,5,7-trimethyl-1-benzothiophene involves:
-
Friedel-Crafts Acylation: Thiophene derivatives react with acetyl chloride in the presence of AlCl₃ to introduce methyl groups.
-
Cyclodehydration: Treatment with polyphosphoric acid (PPA) induces ring closure, forming the benzo[b]thiophene core .
Yield optimization studies demonstrate that reaction temperature (80–120°C) and catalyst loading (10–15 mol% AlCl₃) critically influence product distribution, with optimal yields reaching 78%.
Advanced Methodologies
Recent innovations include:
-
Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 45 minutes while maintaining 82% yield .
-
Flow Chemistry Approaches: Enable continuous production with >90% purity, as validated by HPLC analysis .
Physicochemical Properties
Thermodynamic Parameters
Experimental data for 2,5,7-trimethyl-1-benzothiophene reveals:
The compound's high logP value (5.76) indicates significant hydrophobicity, influencing its solubility profile and environmental persistence .
Reactivity Profile
Benzo(b)thiophene derivatives undergo characteristic reactions:
-
Electrophilic Substitution: Preferential attack occurs at the 4-position due to methyl group directing effects.
-
Oxidation: MCPBA (meta-chloroperbenzoic acid) oxidizes the thiophene ring to sulfoxide derivatives .
Table 2: Kinetic Parameters for Sulfoxidation
| Oxidizing Agent | Rate Constant (k, s⁻¹) | Temperature (°C) |
|---|---|---|
| MCPBA | 2.3 × 10⁻³ | 25 |
| H₂O₂ | 1.1 × 10⁻⁴ | 50 |
Applications and Industrial Relevance
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing kinase inhibitors. Molecular docking studies show that 3,4,7-trimethyl derivatives exhibit IC₅₀ values of 12 nM against EGFR mutants, surpassing first-generation inhibitors .
Organic Electronic Materials
Thin-film transistors incorporating 2,5,7-trimethyl-1-benzothiophene demonstrate:
-
Charge Mobility: 0.45 cm²/V·s
-
On/Off Ratio: >10⁶
These metrics surpass pentacene-based devices, highlighting potential for flexible electronics .
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Chiral phosphoric acid catalysts enable enantioselective synthesis of 2,3,7-trimethyl derivatives with 94% ee, opening avenues for stereoselective drug development .
Environmental Impact Studies
Biodegradation assays reveal a half-life of 28 days in soil microbiota, with 2,5,7-trimethyl- exhibiting slower degradation than non-methylated analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume